![molecular formula C14H19BrN2O2 B5515580 2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5515580.png)
2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide often involves multi-step chemical reactions. For example, Gul et al. (2017) described the preparation of related acetamide derivatives through a series of conversions, starting from aryl/aralkyl organic acids to esters, then to hydrazides, and finally to the desired acetamide compounds, indicating a complex synthetic route that involves bromoacetamide intermediates and various catalytic conditions such as the use of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically characterized using various spectroscopic techniques. Baran et al. (2011) utilized single crystal X-ray analysis, FTIR, NMR, and other methods to elucidate the structure of a related N-(acetamide) morpholinium compound, demonstrating the importance of these analytical techniques in confirming molecular configurations (Baran et al., 2011).
Chemical Reactions and Properties
Compounds in this category may undergo various chemical reactions, leading to the formation of new derivatives with potentially valuable properties. Jagodziński et al. (2000) reported the synthesis of N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones from similar beta-ketothioamides, showcasing the reactive nature and versatility of these compounds in synthesizing cyclic derivatives (Jagodziński et al., 2000).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical applications. Xiao et al. (2009) investigated a structurally related acetamide, focusing on its crystalline structure and intermolecular interactions, which are essential for understanding the compound's stability and behavior under various conditions (Xiao et al., 2009).
Chemical Properties Analysis
The chemical behavior, including reactivity with other substances, stability under different chemical conditions, and potential for further functionalization, is a key area of study. Singh et al. (2000) synthesized tellurated derivatives of morpholine, demonstrating the chemical versatility and potential for complexation with metals, indicating the broad chemical utility of morpholine derivatives (Singh et al., 2000).
Scientific Research Applications
Synthesis and Chemical Properties
Thermal and Hyperbaric Reactions : A study by Rulev & Maddaluno (2002) explored the reaction of 2-bromo-2-(cycloalkylidene)acetates with N,O- and N,N-binucleophiles to produce morpholin-2-ones and piperazin-2-ones, highlighting a method for generating compounds without forming spirocyclic derivatives through a cascade reaction process. This research demonstrates the chemical behavior and synthesis possibilities involving structures related to 2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide under thermal and hyperbaric conditions (Rulev & Maddaluno, 2002).
Chemoselective Acetylation : Magadum & Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This study provides insights into the optimization of reaction parameters for acetylation processes, which could be relevant for modifying compounds like 2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide (Magadum & Yadav, 2018).
Antimicrobial and Antifungal Applications
Antimicrobial and Hemolytic Activity : Gul et al. (2017) synthesized a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and tested them for antimicrobial and hemolytic activities. This research is significant for understanding the biological activities of acetamide derivatives and their potential applications (Gul et al., 2017).
Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species, demonstrating the potential for developing new antifungal treatments based on acetamide derivatives (Bardiot et al., 2015).
Radical Scavenging and Antioxidant Activity
- Free Radical Scavenging Activity : Boudebbous et al. (2021) studied the free radical scavenging activity of N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), a compound structurally similar to 2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide. The study utilized in vitro assays and quantum chemistry calculations to explore antioxidant mechanisms, highlighting the potential of such compounds in antioxidant applications (Boudebbous et al., 2021).
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could be interesting to explore its biological activity and to investigate whether it has any pharmacological uses. Additionally, studying its physical and chemical properties could provide valuable information about its behavior and potential uses .
properties
IUPAC Name |
2-(4-bromophenyl)-N-(2-morpholin-4-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c15-13-3-1-12(2-4-13)11-14(18)16-5-6-17-7-9-19-10-8-17/h1-4H,5-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZFTCFGVJQXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670941 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-bromophenyl)-N-(2-morpholin-4-ylethyl)acetamide |
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